molecular formula C20H20CuO4 B13819715 Copper(II)benzoylacetonate

Copper(II)benzoylacetonate

Cat. No.: B13819715
M. Wt: 387.9 g/mol
InChI Key: CAJGWIIPLPMUDM-ATMONBRVSA-N
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Description

Copper(II)benzoylacetonate, also known as bis(1-phenyl-1,3-butanedionato)copper(II), is an organometallic compound with the chemical formula C20H18CuO4. It is a coordination complex where copper(II) ions are chelated by benzoylacetonate ligands. This compound is known for its vibrant blue color and is used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Copper(II)benzoylacetonate can be synthesized through the reaction of benzoylacetone with copper salts such as copper sulfate or copper acetate. The typical synthetic route involves dissolving benzoylacetone in methanol and then adding the copper salt solution to it in a 2:1 molar ratio. The reaction mixture is stirred and allowed to crystallize, forming the this compound complex. The resulting crystals are then filtered and dried .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and controlled environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Copper(II)benzoylacetonate undergoes various chemical reactions, including:

    Oxidation and Reduction: The copper(II) center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.

    Substitution Reactions: The benzoylacetonate ligands can be substituted by other ligands in the presence of suitable reagents, leading to the formation of new copper complexes.

    Coordination Reactions: this compound can coordinate with other molecules or ions, forming adducts or complexes with different geometries.

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various ligands such as phosphines and amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Copper(II)benzoylacetonate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation. Its ability to stabilize reactive intermediates makes it valuable in various catalytic processes.

    Biology and Medicine: Research has shown that this compound can inhibit tubulin polymerization, making it a potential candidate for anticancer therapies. .

    Industry: The compound is used in the production of optical materials and as a precursor in the synthesis of other organometallic compounds.

Mechanism of Action

The mechanism by which copper(II)benzoylacetonate exerts its effects involves its ability to interact with various molecular targets. For instance, its inhibition of tubulin polymerization is attributed to its binding to multiple sites on the tubulin protein, preventing its assembly into microtubules. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells .

Additionally, the compound’s antioxidant activity is linked to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. The copper center plays a crucial role in these redox reactions, cycling between different oxidation states to neutralize ROS .

Comparison with Similar Compounds

Copper(II)benzoylacetonate can be compared with other copper(II) complexes, such as copper(II)acetylacetonate and copper(II)salicylaldehyde. These compounds share similar coordination chemistry but differ in their ligand structures and resulting properties:

    Copper(II)acetylacetonate: This compound has acetylacetonate ligands instead of benzoylacetonate. It is also used as a catalyst and in the synthesis of other organometallic compounds. its electronic properties and reactivity may differ due to the different ligand environment.

    Copper(II)salicylaldehyde: This complex features salicylaldehyde ligands, which provide different coordination geometries and reactivity patterns.

The uniqueness of this compound lies in its specific ligand structure, which imparts distinct electronic and steric properties, making it suitable for specialized applications in catalysis, medicine, and materials science .

Properties

Molecular Formula

C20H20CuO4

Molecular Weight

387.9 g/mol

IUPAC Name

copper;(Z)-3-hydroxy-1-phenylbut-2-en-1-one

InChI

InChI=1S/2C10H10O2.Cu/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,11H,1H3;/b2*8-7-;

InChI Key

CAJGWIIPLPMUDM-ATMONBRVSA-N

Isomeric SMILES

C/C(=C/C(=O)C1=CC=CC=C1)/O.C/C(=C/C(=O)C1=CC=CC=C1)/O.[Cu]

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)O.CC(=CC(=O)C1=CC=CC=C1)O.[Cu]

physical_description

Blue-green solid;  [Gelest MSDS]

Origin of Product

United States

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